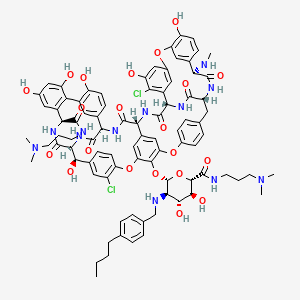

Sitagliptin tartrate hemihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

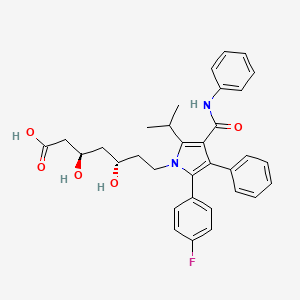

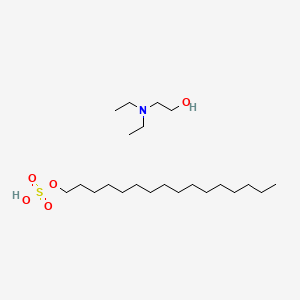

Sitagliptin tartrate hemihydrate is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used to improve glycemic control in patients with type 2 diabetes mellitus. It works by increasing insulin production and decreasing glucagon production in a glucose-dependent manner . This compound was granted FDA approval on October 16, 2006 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of sitagliptin phosphate, which can be adapted for sitagliptin tartrate hemihydrate. The first method involves chemical resolution, where R-sitagliptin is obtained in five steps from commercially available starting materials using sodium borohydride (NaBH4) to reduce the enamine, followed by resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . The second method involves asymmetric hydrogenation of β-ketomide intermediates .

Industrial Production Methods: The industrial production of sitagliptin involves large-scale synthesis processes developed by Merck, which have been refined over three generations. These processes focus on optimizing yield, reducing costs, and simplifying synthetic routes .

Analyse Des Réactions Chimiques

Types of Reactions: Sitagliptin tartrate hemihydrate undergoes various chemical reactions, including reduction, substitution, and hydrogenation.

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4) is commonly used to reduce enamines.

Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group modifications.

Hydrogenation: Asymmetric hydrogenation is employed to introduce chiral centers in the molecule.

Major Products: The major products formed from these reactions include optically pure R-sitagliptin and its intermediates .

Applications De Recherche Scientifique

Sitagliptin tartrate hemihydrate has a wide range of applications in scientific research:

Mécanisme D'action

Sitagliptin tartrate hemihydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to meals. The increased levels of these incretins lead to glucose-dependent increases in insulin and decreases in glucagon, thereby improving blood sugar control .

Comparaison Avec Des Composés Similaires

Vildagliptin: Another DPP-4 inhibitor used for glycemic control in type 2 diabetes.

Saxagliptin: Similar to sitagliptin, it inhibits DPP-4 and is used in combination with other antidiabetic medications.

Linagliptin: A DPP-4 inhibitor with a different pharmacokinetic profile, offering once-daily dosing without dose adjustment in renal impairment.

Uniqueness: Sitagliptin tartrate hemihydrate is unique due to its specific molecular structure, which includes a trifluorophenyl moiety and a trifluoromethylated triazole. This structure contributes to its high potency and selectivity as a DPP-4 inhibitor .

Propriétés

Numéro CAS |

862156-93-2 |

|---|---|

Formule moléculaire |

C40H44F12N10O15 |

Poids moléculaire |

1132.8 g/mol |

Nom IUPAC |

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |

InChI |

InChI=1S/2C16H15F6N5O.2C4H6O6.H2O/c2*17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;2*5-1(3(7)8)2(6)4(9)10;/h2*4,6,9H,1-3,5,7,23H2;2*1-2,5-6H,(H,7,8)(H,9,10);1H2/t2*9-;2*1-,2-;/m1111./s1 |

Clé InChI |

JEMGLDGZRMYQLM-RFGXFKENSA-N |

SMILES isomérique |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |

SMILES canonique |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)